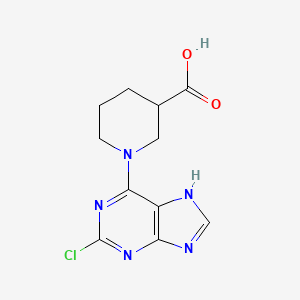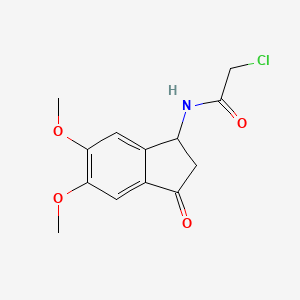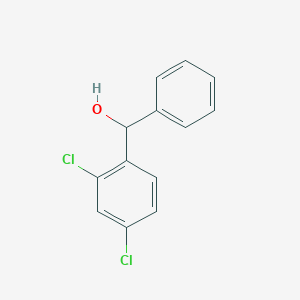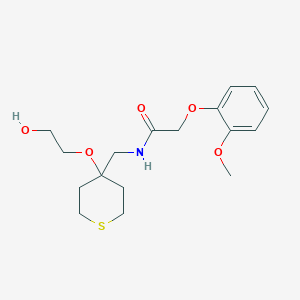
1-(2-chloro-9H-purin-6-yl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Phenolic Acids and Biological Activities
Phenolic acids, such as Chlorogenic Acid (CGA), have garnered significant attention due to their wide range of biological and pharmacological effects. CGA, being one of the most abundant phenolic acid compounds found naturally in green coffee extracts and tea, exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and more. These multifaceted roles highlight the potential of phenolic acids in treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity, suggesting a potential area of application for similar compounds (Naveed et al., 2018).
Carboxylic Acids in Biocatalysis
Carboxylic acids play a crucial role in biocatalysis, particularly in their use as precursors for various industrial chemicals. The study of carboxylic acids' impact on engineered microbes like Escherichia coli and Saccharomyces cerevisiae has been integral to understanding their inhibitory effects at concentrations below desired yield and titer. This research area underscores the importance of carboxylic acids in biotechnological applications and their potential as microbial inhibitors or preservatives in the food industry (Jarboe et al., 2013).
Novel CNS Acting Drugs
Exploration into functional chemical groups that can serve as lead molecules for the synthesis of compounds with Central Nervous System (CNS) activity has identified heterocycles with nitrogen (N), sulfur (S), and oxygen (O) as prime candidates. This research points towards the significant potential of compounds with specific functional groups in the development of novel CNS drugs, hinting at the broader pharmacological applications of compounds like 1-(2-chloro-9H-purin-6-yl)piperidine-3-carboxylic acid in medicinal chemistry (Saganuwan, 2017).
Mechanism of Action
Target of Action
The primary target of 1-(2-chloro-9H-purin-6-yl)piperidine-3-carboxylic acid is currently unknown . It’s structurally similar to other purine derivatives, which are known to interact with various cellular targets, including nucleotide-binding proteins and enzymes involved in dna replication and repair .
Mode of Action
Based on its structural similarity to other purine derivatives, it may interact with its targets through hydrogen bonding and π-π stacking interactions, which are common in purine-target interactions .
Biochemical Pathways
Purine derivatives are known to be involved in a wide range of biochemical pathways, including nucleotide synthesis, dna replication, and signal transduction .
Pharmacokinetics
Purine derivatives are generally well-absorbed and widely distributed in the body . They are primarily metabolized in the liver and excreted in the urine .
Result of Action
Purine derivatives can have a wide range of effects, depending on their specific targets and the cellular context .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect its solubility, stability, and interactions with its targets .
Properties
IUPAC Name |
1-(2-chloro-7H-purin-6-yl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5O2/c12-11-15-8-7(13-5-14-8)9(16-11)17-3-1-2-6(4-17)10(18)19/h5-6H,1-4H2,(H,18,19)(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJNBKTUWBEJBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=NC3=C2NC=N3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine](/img/structure/B2831847.png)



![1-{1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]azetidin-3-yl}pyrrolidine-2,5-dione](/img/structure/B2831851.png)

![(3AR,4R,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B2831859.png)
![4-butyl-1-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2831861.png)


![tert-butyl N-{3-[2-(methanesulfonyloxy)propyl]pyridin-4-yl}carbamate](/img/structure/B2831867.png)
![5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2831868.png)
